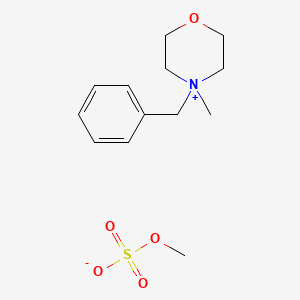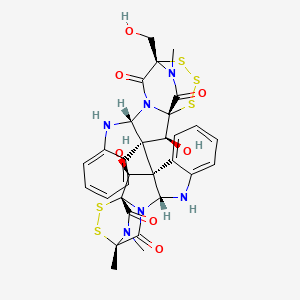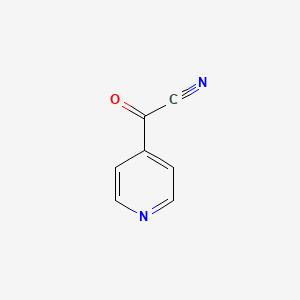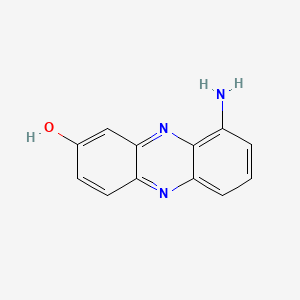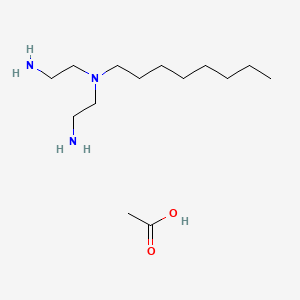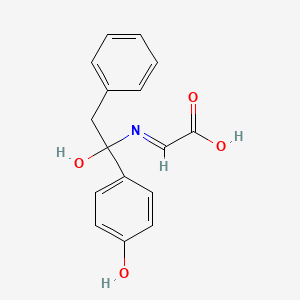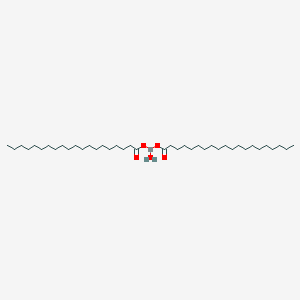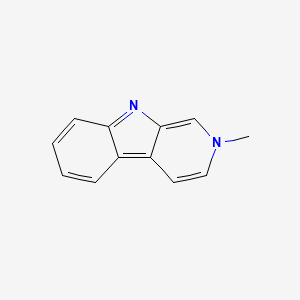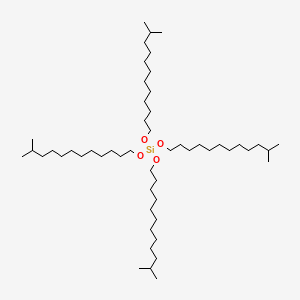
3-Hexadecyl-1,1-bis(2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexadecil-1,1-bis(2-hidroxietil)urea es un compuesto químico con la fórmula molecular C21H44N2O3. Es conocido por su estructura única, que incluye una cadena hexadecil larga y dos grupos hidroxietil unidos a una unidad de urea. Este compuesto se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades distintivas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Hexadecil-1,1-bis(2-hidroxietil)urea generalmente implica la reacción de hexadecilamina con óxido de etileno, seguida de la reacción con urea. El proceso se puede resumir de la siguiente manera:
Reacción de Hexadecilamina: La hexadecilamina reacciona con óxido de etileno en condiciones controladas para formar N-hexadecil-N,N-bis(2-hidroxietil)amina.
Reacción de Urea: La amina resultante luego reacciona con urea para formar 3-Hexadecil-1,1-bis(2-hidroxietil)urea.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y temperaturas y presiones de reacción específicas puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Hexadecil-1,1-bis(2-hidroxietil)urea experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxietil se pueden oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas primarias.
Sustitución: Los grupos hidroxietil se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Se pueden utilizar varios reactivos, incluidos los haluros de alquilo y los cloruros de acilo, para las reacciones de sustitución.
Principales Productos Formados
Oxidación: Aldehídos o ácidos carboxílicos.
Reducción: Aminas primarias.
Sustitución: Compuestos con nuevos grupos funcionales que reemplazan los grupos hidroxietil
Aplicaciones Científicas De Investigación
3-Hexadecil-1,1-bis(2-hidroxietil)urea tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como surfactante en varios procesos químicos.
Biología: Se emplea en el estudio de membranas celulares e interacciones lipídicas debido a su naturaleza anfipática.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de cosméticos, productos para el cuidado personal y como agente emulsionante en diversas aplicaciones industriales
Mecanismo De Acción
El mecanismo de acción de 3-Hexadecil-1,1-bis(2-hidroxietil)urea implica su interacción con las membranas lipídicas y las proteínas. La cadena hexadecil larga le permite integrarse en las bicapas lipídicas, mientras que los grupos hidroxietil pueden formar enlaces de hidrógeno con proteínas y otras moléculas. Esta doble funcionalidad le permite modular la fluidez de la membrana y la actividad de las proteínas, lo que la hace útil en diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares
N-Hexadecil-N,N-bis(2-hidroxietil)amina: Estructura similar pero carece de la unidad de urea.
Hexadecilurea: Contiene la cadena hexadecil y la unidad de urea pero carece de los grupos hidroxietil.
N,N-Bis(2-hidroxietil)urea: Contiene los grupos hidroxietil y la unidad de urea pero carece de la cadena hexadecil.
Singularidad
3-Hexadecil-1,1-bis(2-hidroxietil)urea es única debido a su combinación de una cadena hidrofóbica larga y grupos hidroxietil hidrofílicos, lo que le confiere propiedades anfipáticas. Esto la hace particularmente efectiva en aplicaciones que requieren interacciones tanto hidrofóbicas como hidrofílicas .
Propiedades
Número CAS |
85187-62-8 |
|---|---|
Fórmula molecular |
C21H44N2O3 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
3-hexadecyl-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-21(26)23(17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
Clave InChI |
IXWWIWYEZFJLLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




